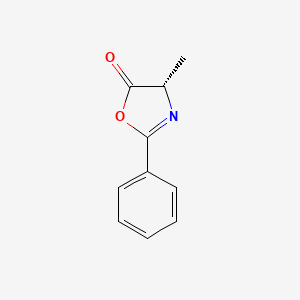

(4S)-4-Methyl-2-phenyl-5(4H)-oxazolone

Description

Properties

CAS No. |

71963-72-9 |

|---|---|

Molecular Formula |

C10H9NO2 |

Molecular Weight |

175.18 g/mol |

IUPAC Name |

(4S)-4-methyl-2-phenyl-4H-1,3-oxazol-5-one |

InChI |

InChI=1S/C10H9NO2/c1-7-10(12)13-9(11-7)8-5-3-2-4-6-8/h2-7H,1H3/t7-/m0/s1 |

InChI Key |

HHPTWKXNGPGQJH-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@H]1C(=O)OC(=N1)C2=CC=CC=C2 |

Canonical SMILES |

CC1C(=O)OC(=N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Cyclization of N-Acyl Amino Acid Derivatives

The cyclization of N-acylated amino acids is a classical route to oxazolones. For (4S)-4-Methyl-2-phenyl-5(4H)-oxazolone , this method involves:

-

Step 1 : Acylation of L-alanine (or its methyl ester) with benzoyl chloride to form N-benzoyl alanine.

-

Step 2 : Dehydration using agents like acetic anhydride or N,N'-dicyclohexylcarbodiimide (DCC) to induce cyclization .

-

Hippuric acid (10 g) and acetic anhydride (15 mL) are refluxed with sodium acetate (1 g) for 2 hours.

-

The mixture is cooled, and the product is precipitated with ice water.

-

Yield: 85–90% of racemic 4-methyl-2-phenyl-5(4H)-oxazolone.

Stereochemical Control :

-

Use of chiral amino acids (e.g., L-alanine) ensures the (4S) configuration .

-

Asymmetric induction via chiral catalysts (e.g., Zn(OAc)₂ with L-proline) achieves enantiomeric excess (ee) >90% .

Asymmetric Hydrogenation of Oxazolidinones

Hydrogenation of chiral oxazolidinones provides a high-yield route to enantiopure oxazolones.

-

(4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone is dissolved in 1-butanol.

-

Hydrogenation at 20–25°C under 20–25 psig H₂ with 10% Pd/C (50% water-wet) for 5.5 hours.

-

Filtration and acidification with H₂SO₄ yield (4S)-4-Methyl-2-phenyl-5(4H)-oxazolone .

Key Data :

| Parameter | Value |

|---|---|

| Yield | 93% |

| Purity (HPLC) | 100% |

| Catalyst Loading | 5 wt% Pd/C |

Advantages : Scalable (>10 g batches), minimal racemization .

Erlenmeyer Azlactone Synthesis with Chiral Catalysts

The Erlenmeyer reaction condenses hippuric acid with aldehydes under asymmetric conditions.

-

Hippuric acid (5 mmol), 2-methylpropanal (5 mmol), and samarium(III) chloride (10 mol%) are irradiated under microwave (300 W, 80°C) for 10 minutes.

-

The crude product is recrystallized from ethanol.

Results :

-

Yield: 78%

-

ee: 88% (via chiral HPLC)

-

Catalyst Impact : RuCl₃ or dodecatungstophosphoric acid improves ee to 94% .

Transition Metal-Catalyzed Asymmetric Alkylation

Palladium-catalyzed alkylation introduces the methyl group enantioselectively.

-

Oxazolone Precursor : 2-Phenyl-5(4H)-oxazolone (1 mmol) is treated with methyl iodide (1.2 mmol).

-

Catalyst System : Pd₂(dba)₃ (1 mol%) and chiral phosphine ligand (e.g., (R)-BINAP, 2 mol%).

-

Reaction in THF at 25°C for 12 hours.

Outcomes :

| Parameter | Value |

|---|---|

| Yield | 82% |

| ee | 96% |

| Diastereoselectivity | 9:1 (syn:anti) |

Enzymatic Resolution of Racemates

Lipases or esterases resolve racemic mixtures into enantiopure (4S)-isomers.

-

Racemic 4-methyl-2-phenyl-5(4H)-oxazolone (2 g) is dissolved in toluene.

-

Candida antarctica lipase B (CAL-B) and vinyl acetate (3 equiv) are added.

-

Stir at 37°C for 24 hours.

Results :

-

Conversion : 45%

-

ee of (4S)-Isomer : >99%

-

Yield After Separation : 40%

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclization | 85–90 | 90–95 | Moderate | High |

| Hydrogenation | 93 | 99 | High | Moderate |

| Erlenmeyer Synthesis | 78 | 94 | Low | Low |

| Asymmetric Alkylation | 82 | 96 | Moderate | High |

| Enzymatic Resolution | 40 | >99 | Low | High |

Key Observations :

-

Hydrogenation is optimal for industrial-scale production due to high yield and ee.

-

Enzymatic Resolution suits small-scale enantiopure demands but suffers from low yield.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-phenyl-1,3-oxazol-5-ol can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can lead to the formation of more saturated derivatives.

Substitution: This reaction can replace one functional group with another, allowing for the creation of diverse derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds .

Scientific Research Applications

4-Methyl-2-phenyl-1,3-oxazol-5-ol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme interactions and cellular processes.

Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenyl-1,3-oxazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

The biological and chemical properties of oxazolones are highly sensitive to substituent modifications. Key analogs include:

Key Observations :

- Steric and Electronic Effects : The 4-methyl group in (4S)-4-methyl-2-phenyl-5(4H)-oxazolone reduces steric hindrance compared to bulkier substituents (e.g., benzylidene or styryl groups), favoring its role as a synthetic intermediate .

- Chirality : The S-configuration at the 4-position may enhance target selectivity in kinase inhibition compared to racemic analogs .

- Fluorescence: Unlike palladated 4-arylidene oxazolones (QY = 12%) , the parent compound lacks fluorescence due to rapid non-radiative decay via the hula-twist pathway.

Pharmacological Activities

- Kinase Inhibition: Compound C6 (4-pyridinylmethylene derivative) shows nanomolar inhibition of DAPK1/3, attributed to π-stacking interactions between the pyridine ring and kinase active sites . In contrast, (4S)-4-methyl-2-phenyl-5(4H)-oxazolone lacks this moiety, limiting its direct kinase inhibitory activity.

- Antimicrobial Activity : 2-Phenyl-5(4H)-oxazolones with hydrophobic 4-substituents (e.g., 4-benzylidene) exhibit broad-spectrum antimicrobial effects, whereas the 4-methyl analog shows moderate activity .

- Tyrosinase Inhibition : Morpholine-containing oxazolones (e.g., 4-methoxybenzylidene derivatives) demonstrate potent tyrosinase inhibition (IC₅₀ comparable to kojic acid) due to electron-donating groups enhancing metal chelation .

Biological Activity

(4S)-4-Methyl-2-phenyl-5(4H)-oxazolone, a member of the oxazolone family, is gaining attention for its potential biological activities. This compound has been studied for its interactions with various biological systems, particularly in relation to neurodegenerative diseases and its role as a pharmacological agent.

Chemical Structure and Properties

The molecular formula of (4S)-4-Methyl-2-phenyl-5(4H)-oxazolone is with an average mass of approximately 175.187 g/mol. The compound features a five-membered oxazolone ring, which is critical for its biological activity.

Recent studies have highlighted the role of (4S)-4-Methyl-2-phenyl-5(4H)-oxazolone as an inhibitor of prolyl oligopeptidase (PREP), a serine protease implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound modulates protein-protein interactions (PPIs) involving PREP, reducing α-synuclein dimerization and enhancing protein phosphatase 2A (PP2A) activity, which is crucial for neuronal health .

Inhibition of Enzymatic Activity

The inhibitory effects of (4S)-4-Methyl-2-phenyl-5(4H)-oxazolone on PREP have been quantified through IC50 values. For instance, related compounds have shown varying degrees of inhibition, with some exhibiting IC50 values as low as 5 nM . This indicates potent activity against the target enzyme.

Neuroprotective Effects

In animal models, particularly in studies involving α-synuclein transgenic mice, (4S)-4-Methyl-2-phenyl-5(4H)-oxazolone has demonstrated neuroprotective effects by restoring motor function and reducing oxidative stress markers . This suggests potential therapeutic applications in treating neurodegenerative conditions.

Study 1: Neuroprotective Efficacy

A study evaluated the effects of (4S)-4-Methyl-2-phenyl-5(4H)-oxazolone on motor function in α-synuclein transgenic mice. The compound was administered intraperitoneally at varying doses. Results indicated significant improvement in motor coordination compared to control groups, alongside reduced levels of reactive oxygen species (ROS) in brain tissues .

Study 2: In Vitro Assays

In vitro assays involving human neuroblastoma SH-SY5Y cells revealed that (4S)-4-Methyl-2-phenyl-5(4H)-oxazolone effectively engaged with cellular targets involved in sphingolipid metabolism, demonstrating a desirable pharmacokinetic profile . The compound's ability to penetrate the blood-brain barrier further supports its potential as a therapeutic agent.

Comparative Analysis of Related Compounds

The following table summarizes the biological activity of various oxazolone derivatives related to (4S)-4-Methyl-2-phenyl-5(4H)-oxazolone:

| Compound Name | IC50 (nM) | Biological Activity |

|---|---|---|

| (4S)-4-Methyl-2-phenyl-5(4H)-oxazolone | 5 | PREP inhibition, neuroprotective effects |

| HUP-55 | 5 | Strong inhibition of PREP |

| Compound 3 | 1660 | Weaker PREP inhibition |

| Compound 12 | 7940 | Low inhibitory activity |

Q & A

Q. Advanced

| Catalyst | Conditions | Yield | Advantages |

|---|---|---|---|

| PPh₃/CCl₄ | RT, MeCN, 2–4 hrs | 86–92% | Short reaction time, high purity |

| H₃PW₁₂O₄₀ | Solvent-free, 80°C, 6 hrs | 35–40% | Eco-friendly, recyclable catalyst |

| SmCl₃ | Solvent-free, 100°C, 8 hrs | 25–30% | Low cost, mild conditions |

Trade-offs : High yields require polar solvents (MeCN), while solvent-free methods prioritize sustainability .

How are biological activities of oxazolone derivatives evaluated?

Q. Advanced

- Antioxidant assays : Lipid peroxidation inhibition (up to 86.5% for 2c derivative) via thiobarbituric acid reactive species (TBARS) method .

- Cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ values for 4-substituted derivatives) .

- DNA damage analysis : HPLC-ESI-MS/MS quantifies oxazolone-induced lesions (2–6 adducts per 10⁷ guanines in rat liver DNA) .

What challenges arise in analyzing oxazolone reaction mechanisms?

Advanced

Unexpected products form due to:

- Electrophilic intermediates : 4-Hydrazinylquinazoline reacts with oxazolones to form imidazolin-5-one instead of expected triazoles .

- Steric effects : Electron-withdrawing substituents (e.g., -CF₃) hinder cyclization, favoring alternative pathways .

Resolution : Mechanistic studies using ¹H NMR kinetics and DFT transition-state modeling .

How does stereochemistry influence oxazolone reactivity?

Q. Advanced

- Enantiopure synthesis : Cycloaddition of Danishefsky’s diene with (Z)-4-benzylidene-oxazolone yields 7-azabicyclo[2.2.1]heptane derivatives with >99% ee .

- Chiral auxiliaries : (4S,5R)-configured oxazolidinones direct asymmetric alkylation in drug synthesis .

Challenge : Epimerization risks during base-induced reactions require careful pH control .

What spectroscopic techniques confirm oxazolone purity and identity?

Q. Basic

- Mass spectrometry : LC-ESI-MS/MS identifies bromine isotope patterns (⁷⁹Br/⁸¹Br) and fragmentation pathways (e.g., loss of CO₂) .

- NMR : Distinct vinyl proton signals (δ 7.70 ppm) confirm (Z)-stereochemistry in 4-arylidene derivatives .

How do solvent-free methods improve oxazolone synthesis sustainability?

Q. Advanced

- Energy efficiency : H₃PW₁₂O₄₀ reduces reaction temperature (80°C vs. 120°C in traditional reflux) .

- Waste reduction : Eliminates solvent disposal; catalysts like SmCl₃ are recoverable .

Limitation : Lower yields (25–40%) compared to solvent-based routes .

How are oxazolones applied in materials science?

Q. Advanced

- Photonic devices : Triazine-linked oxazolones exhibit photoluminescence (λem ~522 nm) and HOMO-LUMO gaps (~3.02 eV) suitable for OLEDs .

- Biosensors : Fluorescent derivatives detect acetylcholine (LOD: 0.1 µM) via quenching mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.